molecular formula C13H8Cl4N2O B11944587 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 99356-99-7

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B11944587
CAS No.: 99356-99-7
M. Wt: 350.0 g/mol
InChI Key: URUHUZPTXBMGIF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+2,4,6-Trichlorophenyl isocyanateThis compound\text{4-Chloroaniline} + \text{2,4,6-Trichlorophenyl isocyanate} \rightarrow \text{this compound} 4-Chloroaniline+2,4,6-Trichlorophenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-phenylurea
  • 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
  • 1-(4-Bromophenyl)-3-(2,4,6-trichlorophenyl)urea

Comparison: 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

99356-99-7

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(4-2-7)18-13(20)19-12-10(16)5-8(15)6-11(12)17/h1-6H,(H2,18,19,20)

InChI Key

URUHUZPTXBMGIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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